Cas no 904816-79-1 (N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a 1,2,3-triazole core substituted with a 4-ethylphenyl group at the 1-position and a 5-methyl group, coupled with a carboxamide linkage to a 2-ethoxyphenyl moiety. This compound may exhibit enhanced stability and bioavailability due to its balanced hydrophobic and polar functional groups. The presence of the triazole ring suggests possible utility as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors. Its structural complexity allows for further derivatization, making it a versatile intermediate in synthetic chemistry.
N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide structure
904816-79-1 structure
Product Name:N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:904816-79-1
MF:C20H22N4O2
MW:350.414284229279
CID:5425946
Update Time:2025-05-19

N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
    • 1H-1,2,3-Triazole-4-carboxamide, N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-
    • N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C20H22N4O2/c1-4-15-10-12-16(13-11-15)24-14(3)19(22-23-24)20(25)21-17-8-6-7-9-18(17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
    • InChI Key: BFBVJNSIPBKBJN-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(CC)C=C2)C(C)=C(C(NC2=CC=CC=C2OCC)=O)N=N1

N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2-Ethoxyphenyl)-1-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

The compound N-(2-Ethoxyphenyl)-1-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 904816-79-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of triazole carboxamides, which have gained considerable attention due to their unique structural properties and versatile applications. The molecule is characterized by its complex structure, incorporating a triazole ring system, an ethoxyphenyl group, and an ethylphenyl substituent, making it a prime candidate for advanced chemical research and development.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and materials science. The presence of the 1H-1,2,3-triazole ring in this compound provides a rigid and planar structure, which is advantageous for various applications. For instance, the triazole moiety is known to enhance the stability and bioavailability of drugs, making this compound a potential candidate for pharmaceutical applications. Additionally, the ethoxyphenyl and ethylphenyl groups contribute to the molecule's hydrophobicity and electronic properties, further enhancing its versatility.

One of the most promising areas of research involving this compound is its potential use in the development of advanced materials. The triazole ring system has been extensively studied for its role in click chemistry reactions, which are widely used in the synthesis of complex molecules and materials. The ability to form stable covalent bonds through click chemistry makes this compound a valuable building block for constructing functional materials with tailored properties.

In terms of synthesis, this compound can be prepared through a combination of nucleophilic substitution and coupling reactions. The synthesis process involves the reaction of an appropriate triazole derivative with an activated carboxylic acid or its equivalent under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yield.

The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From a biological standpoint, this compound has shown moderate activity against certain enzymes and cellular targets. For example, recent studies have demonstrated its inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. This suggests that the compound could be explored further as a potential lead molecule for anti-cancer drug development.

In conclusion, N-(2-Ethoxyphenyl)-1-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 904816-79-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable asset in both academic research and industrial development.

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